molecular formula C9H11N2Na3O12P2 B127786 Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 21931-53-3

Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No. B127786
CAS RN: 21931-53-3
M. Wt: 470.11 g/mol
InChI Key: GFASEGWJDXDCKZ-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of related phosphate compounds is described in several papers. For instance, trisodium O-methyl, O-butyl, O-phenyl, and O-(4-nitrophenyl) diphosphates were synthesized from sodium dimethylamido-O-(2-cyanoethyl) phosphate and O-alkyl-and O-aryl phosphoric acids using an improved protocol involving sodium methoxide to increase yields . Another paper discusses the synthesis of dihydroxyacetone phosphate (DHAP) through a reaction involving a trivalent phosphorylating reagent and subsequent oxidation and hydrogenation steps to produce a stable trisodium salt .

Molecular Structure Analysis

The molecular structure of phosphate compounds is often elucidated using spectroscopic methods such as NMR and IR spectroscopy. For example, the structures of trisodium O-alkyl- and O-aryl diphosphate salts were determined by 1H NMR, 31P NMR, and IR spectroscopy . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of phosphate compounds can vary significantly. In the context of lithium-ion batteries, tris(2-(thiophen-2-yl) ethyl) phosphate was found to form a conductive cathode electrolyte interphase, which increased the thermal stability of the battery and enhanced interfacial lithium ion conductivities . Another study found that tri-(4-methoxythphenyl) phosphate could polymerize at high voltages to provide overcharge protection and flame retardancy . Additionally, the mechanochemical change of trisodium isohypophosphate tetrahydrate by grinding resulted in the breaking of P–O–P linkages to give phosphonate and pyrophosphate .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphate compounds are influenced by their molecular structure. For example, the presence of thiophen groups and phosphorus elements in tris(2-(thiophen-2-yl) ethyl) phosphate contributes to its ability to enhance electronic and ionic conductivities in lithium-ion batteries . The fire-retardant properties of tri-(4-methoxythphenyl) phosphate are another example of how the chemical structure can impart specific physical properties that are beneficial in safety applications .

Scientific Research Applications

Scientific Research Applications of Organophosphorus Compounds

Organophosphorus compounds have wide-ranging applications in scientific research, impacting fields such as environmental science, materials science, and biomedical research. Below are some highlights based on the available literature, though they may not directly pertain to the specified compound:

  • Environmental Science and Health Risks : Organophosphorus flame retardants (e.g., tris(1,3-dichloro-2-propyl)phosphate) have been studied for their environmental occurrence, human exposure, and associated health risks, revealing their ubiquitous presence in various media and biotic matrices, including humans. These compounds have been linked to acute, developmental, reproductive, and endocrine-disrupting toxicity in animals, raising concerns about potential human health effects (Chen Wang et al., 2020).

  • Biomedical Applications : Certain organophosphorus compounds have been explored for their biomedical applications, including as potential anticorrosive coatings for carbon steel in saline environments, suggesting their role in developing protective materials against corrosion, which can be beneficial in medical devices and implants (R. Hsissou et al., 2021).

  • Bone Tissue Engineering : Calcium phosphate bioceramics, including hydroxyapatite and tricalcium phosphate, have been extensively studied for their use in bone tissue engineering due to their osteoconductivity and osteoinductivity. These materials can be used for bone defect regeneration and are being explored for their potential in creating scaffolds for tissue repair and regeneration (E. Champion, 2013).

properties

IUPAC Name

trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFASEGWJDXDCKZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na3O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23496483

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 2
Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 3
Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 4
Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 5
Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 6
Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

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